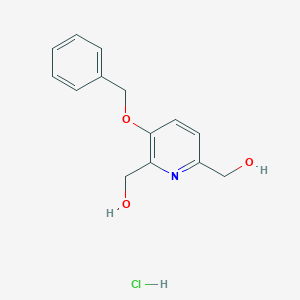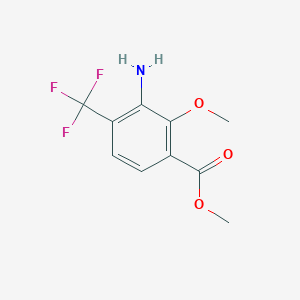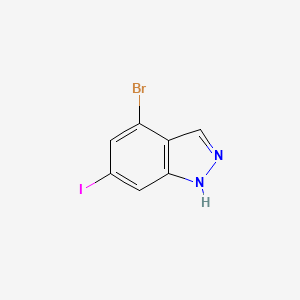![molecular formula C41H60O4 B1371930 [(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1371930.png)
[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 24868322 is a natural product found in Oryza sativa with data available.
Aplicaciones Científicas De Investigación
Chiral Building Blocks for Prostanoids
Chiral 7-oxabicyclo[2.2.1]heptane derivatives have been synthesized and studied for their potential in constructing prostanoids, a class of physiologically active compounds. These derivatives, including methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, exhibit stereochemistry that is crucial for the synthesis of complex molecules, potentially including the compound of interest (Valiullina et al., 2019).
Stereoselective Synthesis and Asymmetric Synthesis
Complex molecules often require precise stereocontrol during synthesis. Research in this area includes the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives and asymmetric synthesis of intricate polypropanoates, which is indicative of the methodologies that might be relevant for synthesizing or modifying the compound (Gerber & Vogel, 2001; Marchionni & Vogel, 2001).
Ring Opening and Reductive Synthesis
The ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones and the reductive synthesis of C-alpha-galactosides from carbapentopyranoses are processes that involve intricate organic transformations, possibly relating to the types of reactions that the compound of interest might undergo or be synthesized from (Cossy et al., 1995).
Novel Synthesis Approaches
The compound's complexity suggests that novel synthesis approaches might be necessary for its production or modification. Research such as the development of non-iterative asymmetric synthesis of long-chain 1,3-polyols indicates the type of innovative synthetic methods that might be applicable (Schwenter & Vogel, 2000).
Propiedades
Fórmula molecular |
C41H60O4 |
|---|---|
Peso molecular |
616.9 g/mol |
Nombre IUPAC |
[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-14-16-34-38(30,7)22-23-41-25-40(41)21-19-35(37(5,6)33(40)18-20-39(34,41)8)45-36(43)17-13-29-12-15-31(42)32(24-29)44-9/h12-13,15,17,24,26,28,30,33-35,42H,3,10-11,14,16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34?,35+,38-,39+,40-,41+/m1/s1 |
Clave InChI |
ZIWPYEIAPMTNTE-WTHHACQLSA-N |
SMILES isomérico |
C[C@H](CCC(=C)C(C)C)[C@H]1CCC2[C@@]1(CC[C@]34[C@]2(CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC34C2(CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |
SMILES canónico |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC34C2(CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







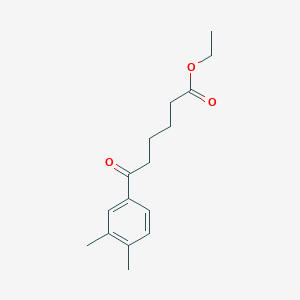
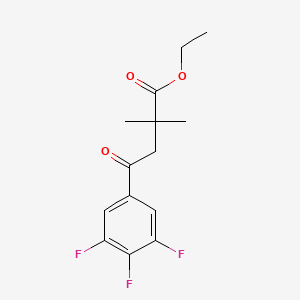
![Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1371863.png)

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene](/img/structure/B1371867.png)
